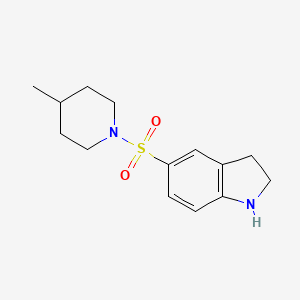
5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole typically involves multiple steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring
Formation of the Indole Core: Phenylhydrazine reacts with a suitable ketone (e.g., acetone) in the presence of an acid catalyst to form the indole ring.
Sulfonylation: The indole derivative is then treated with a sulfonyl chloride (e.g., 4-methyl-piperidine-1-sulfonyl chloride) in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
Cyclization: The final step involves cyclization to form the 2,3-dihydro-1h-indole structure, which can be achieved through various methods, including catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as catalytic hydrogenation, can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The sulfonyl group and the indole moiety are key functional groups that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methyl-piperidine-1-sulfonyl)-piperazine
- 4-Methyl-piperidine-1-sulfonyl chloride
- 2,3-Dihydro-1h-indole derivatives
Uniqueness
5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is unique due to its combination of a sulfonyl group, a piperidine ring, and an indole moiety. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C14H20N2O2S |
|---|---|
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
5-(4-methylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H20N2O2S/c1-11-5-8-16(9-6-11)19(17,18)13-2-3-14-12(10-13)4-7-15-14/h2-3,10-11,15H,4-9H2,1H3 |
Clave InChI |
HJXKWNDLAVIXBA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
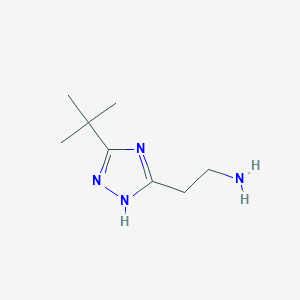


![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)
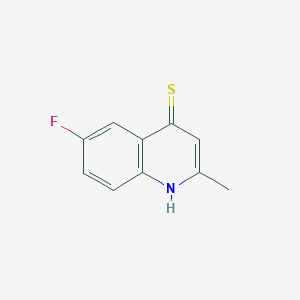

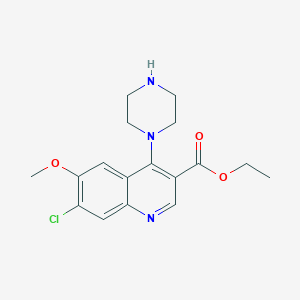
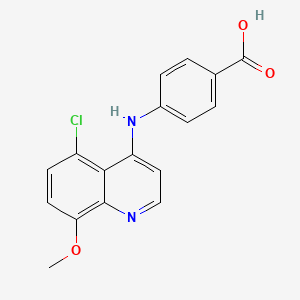

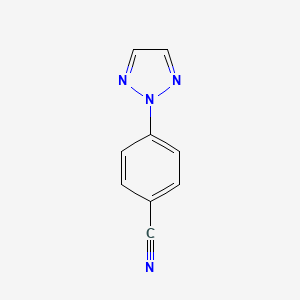
![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
